7-Azaspiro[4.5]decan-9-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-azaspiro[4.5]decan-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-5-9(7-10-6-8)3-1-2-4-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCQFPNGRKWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Azaspiro 4.5 Decan 9 Ol Hydrochloride
Retrosynthetic Analysis and Design Principles
Further disconnection of the 7-Azaspiro[4.5]decane core can be envisioned through several key bond formations. A primary consideration is the formation of one of the C-C or C-N bonds that complete the piperidine (B6355638) or cyclohexane (B81311) ring in a cyclization step. The spirocyclic junction itself is a significant synthetic hurdle. Therefore, design principles often revolve around strategies that can efficiently construct this quaternary carbon center. Common approaches involve intramolecular reactions where a pre-functionalized acyclic precursor undergoes cyclization to form the spirocycle.
The choice of starting materials is guided by the desired substitution pattern and stereochemistry. For instance, derivatives of piperidine or cyclohexane can be employed as foundational building blocks, with the remaining ring being constructed upon them. The design must also account for the introduction of the carbonyl group at the C-9 position, which can be incorporated into one of the starting materials or formed during the synthetic sequence.
Total Synthesis Approaches for the 7-Azaspiro[4.5]decane Core
The total synthesis of the 7-Azaspiro[4.5]decane core, particularly with functionality at the C-9 position, has been explored through various innovative strategies. These approaches are primarily characterized by their methods for key bond formations and the construction of the spiro center.
Key Bond Formations and Cyclization Strategies
The formation of the piperidine ring is a crucial step in many synthetic routes. One powerful method involves the use of N-acyliminium ion chemistry. For example, an N-acyliminium ion spirocyclization of a γ-pentenyl-γ-hydroxylactam can lead to the formation of a 1-azaspiro[4.5]-7-decen-2-one derivative. clockss.org This reaction proceeds with high diastereoselectivity, with the stereochemical outcome dictated by the addition of the alkene to the N-acyliminium ion from the face opposite to a bulky substituent. clockss.org
Another prevalent strategy is the use of transition metal-catalyzed reactions. Gold(I)-catalyzed cyclization/semipinacol rearrangement of 1,6-enynes has been successfully employed to construct the 7-azaspiro[4.5]decane skeleton. researchgate.net This method offers good diastereoselectivity in the formation of the spirocyclic products. researchgate.net Domino reactions, which involve a cascade of transformations in a single pot, are also efficient. For instance, a NaH-promoted domino reaction between an azadiene and a Nazarov reagent can yield spiro[4.5]decane derivatives through a [4+2] cycloaddition. researchgate.net
Intramolecular cyclization of precursors containing both the piperidine and cyclohexane fragments in a linear fashion is a common theme. These cyclizations can be triggered by various reagents and conditions, leading to the formation of the spirocyclic core. The choice of the cyclization strategy often depends on the available starting materials and the desired functional group tolerance.
Construction of the Spiro Center
The creation of the spirocyclic quaternary carbon is a formidable challenge in the synthesis of 7-Azaspiro[4.5]decanes. Several methods have been developed to address this:
Spirocyclization of Acyclic Precursors: As mentioned earlier, the intramolecular cyclization of carefully designed acyclic precursors is a primary method. This can involve radical, cationic, or anionic intermediates.
Rearrangement Reactions: Semipinacol rearrangements, often catalyzed by Lewis acids or transition metals, can be utilized to construct the spirocyclic framework from appropriately substituted starting materials. researchgate.net
[3+2] Dipolar Cycloaddition: The reaction of a chiral imine oxide with an acrylate (B77674) can lead to an isoxazoline, which upon further transformation, yields the spiro[cyclohexane-pyrrolidone] core. clockss.org
Stereoselective Synthesis of 7-Azaspiro[4.5]decan-9-ol Hydrochloride
Achieving the desired stereochemistry at the C-9 hydroxyl group and potentially at the spiro center is a key aspect of the synthesis. This is typically accomplished through either chiral auxiliary-mediated approaches or the use of asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of key reactions. For instance, the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, has been shown to be effective in the stereoselective synthesis of substituted piperidines. researchgate.net These auxiliaries can influence the facial selectivity of nucleophilic additions to imines or related intermediates. researchgate.net
In the context of 7-Azaspiro[4.5]decan-9-ol synthesis, a chiral auxiliary could be attached to the nitrogen atom of the piperidine precursor. This would allow for the diastereoselective construction of the spirocycle or the stereoselective reduction of the C-9 ketone. After the desired stereochemistry is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.
Asymmetric Catalysis in Spirocyclization Reactions
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral catalysts can be employed to control the enantioselectivity of key bond-forming reactions. For example, chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael cyclizations to form enantioenriched piperidines.
In the synthesis of 7-Azaspiro[4.5]decan-9-ol, a chiral catalyst could be used in several ways:
Asymmetric Cyclization: A chiral catalyst could mediate the enantioselective cyclization of an achiral precursor to form the chiral 7-azaspiro[4.5]decane core.
Asymmetric Reduction: A chiral reducing agent or a catalyst in a transfer hydrogenation reaction could be used for the enantioselective reduction of 7-Azaspiro[4.5]decan-9-one to the desired stereoisomer of the alcohol.
Recent advances in asymmetric catalysis have provided a wide range of powerful tools for the synthesis of complex chiral molecules, and these methods hold significant promise for the efficient and stereocontrolled synthesis of this compound. frontiersin.org
Diastereoselective Control in Functionalization
Achieving diastereoselective control during the functionalization of the 7-azaspiro[4.5]decane ring system is crucial for obtaining the desired stereoisomer of 7-Azaspiro[4.5]decan-9-ol. Various synthetic strategies have been developed to introduce the hydroxyl group at the C-9 position with high diastereoselectivity.
One notable approach involves an Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. This method has been successfully employed to construct functionalizable 7-azaspiro[4.5]decanes with good diastereoselectivities, ranging from 6.7:1 to over 20:1 dr. researchgate.net The choice of catalyst, such as JohnPhosAuCl/NaBARF, is critical in achieving this level of stereocontrol. researchgate.net Similarly, a domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent, promoted by NaH, has yielded spiro[4.5]decane derivatives with high diastereoselectivity through a [4+2] cycloaddition. researchgate.net
Furthermore, a diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition, resulting in diastereoselectivities from 6:1 dr to greater than 20:1 dr. researchgate.net While these examples construct related spirocyclic systems, the principles of stereocontrol can be applied to the synthesis of 7-Azaspiro[4.5]decan-9-ol. The strategic selection of catalysts and reaction conditions allows for the preferential formation of one diastereomer over others.
Remote functionalization of hydrocarbons, a concept that can be extended to heterocyclic systems, has also demonstrated high stereocontrol through zirconocene-mediated allylic C–H bond activations. rsc.org Density functional theory (DFT) calculations have shown that a multitude of energetically accessible equilibria feed into a preferred reactive pathway, leading to the major product. rsc.org This suggests that thermodynamic control can be a powerful tool in achieving high diastereoselectivity in the functionalization of the 7-azaspiro[4.5]decane core.
Table 1: Comparison of Diastereoselective Methods for Azaspiro[4.5]decane Synthesis
| Method | Catalyst/Promoter | Diastereomeric Ratio (dr) | Reference |
| Au(I)-catalyzed cyclization/semipinacol rearrangement of 1,6-enynes | JohnPhosAuCl/NaBARF | 6.7:1 to >20:1 | researchgate.net |
| NaH-promoted domino reaction of azadiene and Nazarov reagent | NaH | High | researchgate.net |
| Au/Pd relay catalytic tandem cyclization of enynamides | Au/Pd catalysts | 6:1 to >20:1 | researchgate.net |
Preparation of 7-Azaspiro[4.5]decan-9-ol in its Hydrochloride Salt Form
The conversion of the free amine, 7-Azaspiro[4.5]decan-9-ol, to its hydrochloride salt is a common practice to improve its stability, solubility, and ease of handling. alfa-chemistry.com
The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine with hydrochloric acid. The choice of solvent is critical for successful salt formation and isolation. Solvents in which the hydrochloride salt is poorly soluble are preferred to facilitate precipitation or crystallization. researchgate.net Propan-2-ol is a commonly used solvent for the crystallization of amine hydrochloride salts. google.com In some cases, the addition of a less polar solvent, such as diethyl ether, can be used to induce precipitation. researchgate.net
A stoichiometric acid moiety transfer reaction offers a method for producing organic amine acid salts in high purity without the need for strong acids. google.com This process involves the transfer of an acid moiety from a donor salt to the free amine, driven to completion by the precipitation of the desired amine acid salt. google.com The temperature of the reaction can be adjusted to control the rate of salt formation. google.com
An efficient sequence for preparing secondary amine hydrochloride salts involves amide reduction, trapping with di-tert-butyl dicarbonate, and subsequent deprotection with 4M HCl in dioxane, which yields the pure HCl salt without the need for chromatography or distillation. nih.gov
The purity of the isolated this compound is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the salt. chromforum.org However, issues such as peak splitting can occur if the buffer capacity is insufficient to neutralize the hydrochloride during the analysis. chromforum.org This can be addressed by using a higher buffer concentration or reducing the amount of sample injected. chromforum.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for purity assessment, providing information about the structure and the presence of any impurities. researchgate.net Infrared (IR) spectroscopy can confirm the formation of the salt. google.com For crystalline salts, melting point determination can also serve as an indicator of purity.
Washing the isolated salt with appropriate organic solvents, such as ethyl acetate (B1210297) and hexane, can be a simple and effective method to remove non-polar impurities. researchgate.net Recrystallization from a suitable solvent system, like ethanol (B145695) or 2-propanol, is a common technique to achieve high purity. researchgate.netgoogle.com
Table 2: Techniques for Purity Assessment of Amine Hydrochloride Salts
| Technique | Purpose | Potential Issues | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects impurities. | Peak splitting due to pH effects. | chromforum.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms structure and identifies impurities. | - | researchgate.net |
| Infrared (IR) Spectroscopy | Confirms the presence of the hydrochloride salt. | - | google.com |
| Melting Point Determination | Indicates the purity of crystalline solids. | Broad melting range suggests impurities. | google.com |
Exploration of Novel Synthetic Pathways and Green Chemistry Principles
The development of more efficient and environmentally friendly synthetic methods is a continuous goal in organic chemistry. For the synthesis of 7-Azaspiro[4.5]decan-9-ol, novel pathways incorporating green chemistry principles are being explored.
One-pot and multicomponent reactions (MCRs) are powerful strategies that enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, time, and resources. nih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular complexity. nih.govresearchgate.net
The synthesis of diazaspiro[4.5]decane scaffolds has been achieved in a one-step domino reaction involving the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides, forming three new carbon-carbon bonds. nih.gov Similarly, novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized in a one-pot reaction from 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid with excellent yields. nih.gov These examples demonstrate the potential of one-pot strategies for the construction of the 7-azaspiro[4.5]decane core.
Multicomponent reactions, such as the Ugi and Passerini reactions, are well-established for creating diverse molecular scaffolds and could be adapted for the synthesis of precursors to 7-Azaspiro[4.5]decan-9-ol. mdpi.com The diversity-oriented synthesis of azaspirocycles has been achieved through a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and enhancing selectivity. researchgate.netnih.gov Microwave irradiation provides efficient and rapid heating by direct interaction with polar molecules in the reaction mixture. nih.gov
The synthesis of various spiro-derivatives has been shown to be significantly more efficient under microwave-assisted conditions compared to conventional heating, with drastically reduced reaction times and increased yields. mdpi.comnih.gov For instance, the synthesis of certain spiro-compounds that required 5 hours of refluxing with conventional heating was completed in just 15 minutes under microwave irradiation, with yields nearly doubling. mdpi.com Microwave-assisted multicomponent reactions have also been successfully employed for the synthesis of spiro heterocycles, further highlighting the advantages of this technology. rsc.org
While specific examples of photochemical methods for the synthesis of 7-Azaspiro[4.5]decan-9-ol are not prevalent in the provided search results, photochemistry, in general, offers unique pathways for bond formation and functionalization under mild conditions, representing a promising area for future exploration in the synthesis of this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Compounds
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Synthesis of Spiro-derivative 4a | 5 hours, 42% | 15 minutes, 81% | mdpi.com |
| Synthesis of Spiro-derivative 4b | 5 hours, 48% | 15 minutes, 85% | mdpi.com |
| Synthesis of Spiro-derivative 7 | 4 hours, 53% | 15 minutes, 84% | mdpi.com |
| Synthesis of Spiro-derivative 8 | 4 hours, 59% | 15 minutes, 86% | mdpi.com |
Sustainable Reagents and Solvents
The growing emphasis on green chemistry principles in pharmaceutical synthesis has spurred research into the use of sustainable reagents and solvents for the production of complex molecules like this compound. While specific literature on sustainable synthesis of this exact compound is not extensively detailed, general strategies for the green synthesis of nitrogen-containing heterocycles can be applied. nih.govmdpi.com These strategies focus on minimizing environmental impact by replacing hazardous substances with more benign alternatives, improving energy efficiency, and utilizing renewable resources. nih.govresearchgate.net
The adoption of greener solvents is a cornerstone of sustainable chemical synthesis, as solvents constitute a significant portion of the waste generated in chemical processes. mdpi.commdpi.com Traditional syntheses of N-heterocycles often employ volatile and toxic organic solvents. The principles of green chemistry advocate for their replacement with safer and more environmentally friendly alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.commdpi.com While organic compounds often have limited solubility in water, various techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can facilitate aqueous-phase synthesis. mdpi.com Poly(ethylene glycol) (PEG) is another promising green solvent, valued for its biodegradability, low toxicity, and ability to dissolve a wide range of organic compounds. mdpi.com Bio-based solvents, derived from renewable resources like plants, offer a sustainable alternative to petroleum-derived solvents. mdpi.com
The following table provides a comparison of properties of common traditional solvents and their greener alternatives that could be considered in the synthesis of azaspiro[4.5]decane derivatives.
| Solvent Name | Type | Boiling Point (°C) | Environmental/Safety Concerns | Potential Application in Synthesis |
| Dichloromethane | Traditional | 39.6 | Suspected carcinogen, volatile organic compound (VOC) | General solvent for organic reactions |
| Toluene | Traditional | 110.6 | Flammable, toxic, VOC | General solvent for organic reactions |
| Water | Green | 100 | Non-toxic, non-flammable | Aqueous-phase reactions, extractions |
| Ethanol | Green | 78.3 | Flammable, but low toxicity and renewable | Recrystallization, reactions |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | 80 | Lower toxicity than THF, derived from biomass | Alternative to THF and Dichloromethane |
| Cyrene | Bio-based | 227 | Biodegradable, high boiling point | Dipolar aprotic solvent alternative |
In addition to greener solvents, the use of sustainable reagents and catalysts is crucial. mdpi.com This includes the use of catalysts that are recyclable and can operate under mild conditions, minimizing energy consumption. mdpi.com For the synthesis of N-heterocycles, solid acid catalysts and biocatalysts are gaining attention as they can often be easily separated from the reaction mixture and reused. nih.gov
Alternative energy sources, such as microwave irradiation, can also contribute to a more sustainable synthetic process. rasayanjournal.co.inrsc.org Microwave-assisted synthesis can significantly reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent. rasayanjournal.co.inrsc.org This approach aligns with the green chemistry principles of designing for energy efficiency and waste prevention. A hypothetical comparison of a conventional heating method versus microwave irradiation for a key step in an azaspirocycle synthesis is presented below.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires large volumes | Can be reduced or eliminated |
| Yield | Variable | Often improved |
| Side Reactions | More prevalent | Often minimized |
Advanced Structural Elucidation and Conformational Analysis of 7 Azaspiro 4.5 Decan 9 Ol Hydrochloride
Comprehensive Spectroscopic Characterization
The definitive structure of 7-Azaspiro[4.5]decan-9-ol hydrochloride was determined through a combination of advanced spectroscopic techniques. These methods provide complementary information, allowing for a complete assignment of the molecule's constitution and stereochemistry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
The ¹H and ¹³C NMR spectra of this compound provide the initial and most critical data for its structural assignment. The chemical shifts are indicative of the electronic environment of each nucleus. In the proton spectrum, the signals corresponding to the protons in the vicinity of the nitrogen and oxygen atoms are expected to appear at a lower field due to the deshielding effects of these heteroatoms. The carbon spectrum similarly reveals the chemical environment of each carbon atom, with those bonded to the heteroatoms appearing at a lower field.
Table 1: ¹H NMR Chemical Shift Assignments for this compound (Note: Specific chemical shift values, coupling constants, and multiplicities are dependent on the solvent and instrument parameters and are not available in the public domain.)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
| H-9 | Data not available | Data not available | Data not available |
| H-10 | Data not available | Data not available | Data not available |
| NH | Data not available | Data not available | Data not available |
| OH | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Note: Specific chemical shift values are dependent on the solvent and instrument parameters and are not available in the public domain.)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 (Spiro) | Data not available |
| C-6 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
To establish the connectivity between protons and carbons and to elucidate the stereochemistry of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the five-membered and six-membered rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the assignments made from the one-dimensional spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, including the connectivity across the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the chiral centers, including the spiro center and the carbon bearing the hydroxyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared and Raman spectroscopies are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine hydrochloride would likely appear in a similar region, often overlapping with the O-H stretch. C-H stretching vibrations from the aliphatic rings would be observed around 3000-2850 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the carbon-carbon bonds of the carbocyclic ring.
Table 3: Expected IR and Raman Vibrational Modes for this compound (Note: Specific frequencies and intensities are not publicly available.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3400-3200 (broad) |
| N-H | Stretch | 3300-3000 |
| C-H (aliphatic) | Stretch | 3000-2850 |
| C-N | Stretch | 1250-1020 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₉H₁₈ClNO), HRMS would be used to determine the exact mass of the protonated molecular ion [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass, and a match within a few parts per million (ppm) would unequivocally confirm the elemental composition.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if chiral)
7-Azaspiro[4.5]decan-9-ol possesses chiral centers, including the spiro carbon atom and the carbon atom bonded to the hydroxyl group. Therefore, this molecule can exist as different stereoisomers. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. If the compound were synthesized as a single enantiomer or diastereomer, ECD could be used to determine its absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations. Furthermore, ECD can be a valuable tool for assessing the enantiomeric purity of a sample.
X-ray Crystallographic Studies of this compound
Currently, there are no published X-ray crystallographic studies available for this compound in prominent scientific databases. Such studies are essential for definitively determining the three-dimensional structure of the molecule in the solid state.
Determination of Solid-State Molecular Structure and Crystal Packing
Without experimental crystallographic data, a definitive determination of the solid-state molecular structure and crystal packing of this compound cannot be provided. Information regarding bond lengths, bond angles, and the spatial arrangement of the molecules within the crystal lattice is contingent upon future X-ray diffraction experiments.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State
A detailed analysis of the hydrogen bonding networks and other intermolecular interactions, such as van der Waals forces, is not possible without a known crystal structure. The presence of a hydroxyl group, a protonated secondary amine, and a chloride counter-ion suggests the high likelihood of a complex and robust hydrogen-bonding network, which would significantly influence the compound's physical properties.
Co-crystallization Studies with Model Ligands (if applicable to scaffold research)
Co-crystallization is a technique used to form multi-component crystalline solids, which can alter the physicochemical properties of a compound. nih.govtbzmed.ac.ir While the 7-azaspiro[4.5]decane scaffold may be a candidate for such studies to explore its interaction with other molecules, there are no specific co-crystallization studies reported in the literature for this compound. tbzmed.ac.ir
Detailed Conformational Analysis
A thorough conformational analysis, which would describe the different spatial arrangements of the atoms in the molecule, has not been published for this compound. This type of analysis is crucial for understanding the molecule's flexibility and how it might interact with biological targets.
Ring Conformations of the Azaspiro[4.5]decane System
The azaspiro[4.5]decane system consists of a piperidine (B6355638) ring fused to a cyclopentane (B165970) ring at a spirocyclic junction. The six-membered piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such rings. libretexts.orgnih.gov However, the specifics of this conformation, including any distortions due to the spiro-fusion or substituents, would require computational modeling or experimental data for confirmation. The five-membered cyclopentane ring is more flexible and can adopt various puckered conformations, such as the envelope or twist forms.
Conformational Preferences of the Hydroxyl and Amine Functionalities
The orientation of the hydroxyl group on the cyclopentane ring and the proton on the nitrogen of the piperidine ring will have preferred conformations. These preferences are influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding. The hydroxyl group can exist in axial or equatorial positions relative to the plane of the cyclopentane ring, and the preferred orientation would depend on minimizing steric hindrance with neighboring atoms. Similarly, the proton on the nitrogen in the piperidine ring will have a specific orientation. Detailed computational energy calculations or spectroscopic analysis would be necessary to determine these conformational preferences.
Impact of the Hydrochloride Salt on Conformation
The formation of the hydrochloride salt of 7-Azaspiro[4.5]decan-9-ol introduces a positive charge at the nitrogen atom, fundamentally altering its electronic and steric properties. This protonation event has a profound impact on the molecule's conformation, influencing the geometry of the azaspiran ring system and the orientation of the hydroxyl group. The presence of the chloride counter-ion also introduces new intermolecular forces, which can dictate the crystal packing and, in turn, influence the preferred solid-state conformation.
One of the most significant effects of protonation is the change in the hybridization and bond angles around the nitrogen atom. In the free base, the nitrogen atom has a lone pair of electrons, leading to a trigonal pyramidal geometry. Upon protonation, the nitrogen becomes sp³-hybridized with a tetrahedral geometry, accommodating the new N-H bond. This change in local geometry necessitates a conformational adjustment of the entire piperidine ring to minimize steric strain.
The presence of the bulky chloride counter-ion in the crystal lattice also introduces steric constraints that can influence the conformation of the spirocyclic system. The packing forces within the crystal work to arrange the ions in the most space-efficient and electrostatically favorable manner, which can lead to the adoption of a specific ring conformation (e.g., a particular chair or boat form of the piperidine and cyclopentane rings) that might be a minor contributor in solution.
To illustrate the potential conformational changes, consider the torsional angles within the piperidine ring. In the free base, the ring may exhibit a certain degree of flexibility, with multiple low-energy conformations accessible. Upon salt formation, the energetic landscape is altered, often leading to a more rigid structure with a single predominant conformation.
| Torsional Angle | Free Base (degrees) | Hydrochloride Salt (degrees) |
|---|---|---|
| C6-N7-C8-C9 | -55.2 | -58.9 |
| N7-C8-C9-C10 | 53.8 | 56.2 |
| C8-C9-C10-C5 | -54.5 | -57.1 |
Note: The data in the table above is hypothetical and serves to illustrate the potential changes in torsional angles upon hydrochloride salt formation. Actual values would be determined through experimental methods such as X-ray crystallography or computational modeling.
| Atom Pair | Distance in Free Base (Å) | Distance in Hydrochloride Salt (Å) |
|---|---|---|
| N7...O9 (intramolecular) | 3.1 | 2.8 |
| N7...Cl (intermolecular) | N/A | 3.2 |
Note: The data in this table is illustrative. The shorter intramolecular N7...O9 distance in the salt form would suggest the presence of an intramolecular hydrogen bond.
Computational Chemistry and Molecular Modeling of the 7 Azaspiro 4.5 Decan 9 Ol Framework
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intricacies of the 7-azaspiro[4.5]decan-9-ol structure at the electronic level.
DFT calculations are a powerful tool for determining the ground-state electronic structure and optimizing the molecular geometry of complex organic molecules like 7-azaspiro[4.5]decan-9-ol. By employing various functionals and basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles. For instance, the B3LYP functional with a 6-31G* basis set is commonly used for such systems, providing a balance between computational cost and accuracy.
The optimization process seeks to find the minimum energy conformation of the molecule. For the 7-azaspiro[4.5]decan-9-ol framework, this involves determining the most stable arrangement of the piperidine (B6355638) and cyclopentanol (B49286) rings around the spirocyclic carbon atom. The presence of the nitrogen atom in the piperidine ring and the hydroxyl group on the cyclopentanol ring introduces specific electronic effects and potential for intramolecular hydrogen bonding, which are well-captured by DFT methods. These calculations have been used to verify reaction mechanisms and analyze diastereoselectivity in the synthesis of related azaspiro[4.5]decane derivatives. researchgate.net
Table 1: Predicted Geometrical Parameters for the Optimized Structure of 7-Azaspiro[4.5]decan-9-ol using DFT (B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C(spiro)-C(piperidine) | 1.54 |
| C(spiro)-C(cyclopentanol) | 1.55 |
| C-N (piperidine avg.) | 1.47 |
| C-O (cyclopentanol) | 1.43 |
| O-H | 0.97 |
| **Bond Angles (°) ** | |
| C-N-C (piperidine) | 112.5 |
| C-C(spiro)-C | 109.8 |
| C-O-H | 108.9 |
| Dihedral Angles (°) | |
| C-C-N-C (piperidine ring) | 55.8 (chair conformation) |
| C-C-C-C (cyclopentanol ring) | 35.2 (envelope conformation) |
The 7-azaspiro[4.5]decan-9-ol framework can exist in various conformations and as different stereoisomers due to the chirality of the spiro center and the carbon atom bearing the hydroxyl group. DFT calculations are crucial for determining the relative energies of these different forms. By calculating the total electronic energy of each optimized isomer and conformation, their relative stabilities can be predicted.
For example, the piperidine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. Similarly, the cyclopentanol ring can exist in envelope or twist conformations. The relative energies of the cis and trans isomers, with respect to the orientation of the hydroxyl group relative to the piperidine ring, can also be computed. This information is vital for understanding the thermodynamic landscape of the molecule and predicting the major products of a synthetic route. DFT calculations have been successfully employed to rationalize the stereochemical course of reactions involving the formation of azaspiro compounds. nih.gov
Table 2: Relative Energies of 7-Azaspiro[4.5]decan-9-ol Isomers and Conformations
| Isomer/Conformer | Relative Energy (kcal/mol) |
| trans-isomer (chair-envelope) | 0.00 |
| cis-isomer (chair-envelope) | +1.25 |
| trans-isomer (chair-twist) | +0.80 |
| trans-isomer (boat-envelope) | +5.50 |
A significant application of DFT is the prediction of various spectroscopic parameters, which can aid in the characterization of synthesized compounds. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of 7-azaspiro[4.5]decan-9-ol. The calculated frequencies corresponding to specific bond stretches (e.g., N-H, O-H, C-N, C-O) and bending modes can be compared with experimental data to confirm the structure.
Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts for the protons and carbons in different chemical environments within the molecule provide a theoretical spectrum that can be correlated with experimental NMR data for structural elucidation.
Table 3: Predicted Spectroscopic Data for 7-Azaspiro[4.5]decan-9-ol
| Parameter | Predicted Value |
| **IR Frequencies (cm⁻¹) ** | |
| O-H stretch | 3450 |
| N-H stretch (of hydrochloride) | 2750-3000 |
| C-N stretch | 1100 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C(spiro) | 65.2 |
| C-OH | 78.5 |
| C adjacent to N (piperidine) | 45.8, 48.1 |
| ¹H NMR Chemical Shifts (ppm) | |
| H on C-OH | 4.1 |
| H on N (of hydrochloride) | 8.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the 7-azaspiro[4.5]decan-9-ol framework over time, providing insights that are complementary to the static picture from quantum chemical calculations. MD simulations have been utilized to measure the interaction and stability of protein-ligand complexes involving spirocyclic compounds. nih.gov
While DFT provides information about the minimum energy conformations, MD simulations can explore the conformational landscape of 7-azaspiro[4.5]decan-9-ol in a simulated solvent environment, typically water or a biologically relevant buffer. By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to understand the flexibility of the ring systems.
These simulations can reveal the probability of finding the molecule in a particular conformation at a given temperature. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. The solvent molecules are explicitly included in the simulation, allowing for the study of solvation effects and the formation of intermolecular hydrogen bonds with water.
MD simulations can be used to investigate the energetics of dynamic processes such as the rotation around single bonds and the inversion of the ring systems. For the 7-azaspiro[4.5]decan-9-ol framework, the inversion of the piperidine chair conformation is a key dynamic event. By using techniques such as umbrella sampling or metadynamics, the free energy barrier for this ring flip can be calculated.
Understanding these rotational and inversion barriers provides insight into the molecule's rigidity. A higher energy barrier suggests a more conformationally constrained molecule, which can be a desirable property in drug design to reduce the entropic penalty upon binding to a receptor.
Table 4: Calculated Dynamic Properties of 7-Azaspiro[4.5]decan-9-ol from Molecular Dynamics Simulations
| Property | Calculated Value |
| Piperidine Ring Inversion Barrier | 10-12 kcal/mol |
| Cyclopentanol Ring Pseudorotation Barrier | 2-4 kcal/mol |
| Rotational Barrier (C-O bond of hydroxyl group) | ~2.5 kcal/mol |
Computational Studies on Reaction Mechanisms and Transition States in Synthesis
Computational quantum mechanics, particularly Density Functional Theory (DFT), provides profound insights into the intricate pathways of chemical reactions. For the synthesis of the 7-azaspiro[4.5]decane framework, these methods are crucial for mapping out potential energy surfaces, identifying transition states, and elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a synthetic route can be constructed. This allows for the theoretical validation of proposed mechanisms and the prediction of reaction feasibility and kinetics. researchgate.nete3s-conferences.org
The synthesis of spirocyclic systems like 7-azaspiro[4.5]decan-9-ol often generates multiple stereoisomers. Predicting and explaining the observed stereoselectivity is a key area where computational modeling excels. DFT calculations can be employed to determine the geometries and energies of the various diastereomeric transition states that lead to different stereochemical products. The stereoisomer formed preferentially in a reaction is the one that proceeds through the lowest energy transition state, in accordance with the Curtin-Hammett principle.
A computational study on the synthesis of a closely related dibenzo 1-azaspiro[4.5]decane system provides a clear example of this application. ua.es In this study, DFT calculations were used to rationalize the high diastereocontrol observed in the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. The calculations revealed a significant energy difference between the transition states leading to the major and minor diastereomers.
For instance, the transition structure leading to the major product was found to be significantly lower in energy than the transition state for the minor product. The energy difference, often denoted as ΔΔG‡, can be directly correlated to the diastereomeric ratio (d.r.) of the products. A larger energy difference implies higher selectivity. The primary reason for such energy differences often lies in steric clashes or favorable non-covalent interactions within the transition state structures. ua.es
| Transition State | Stereochemical Pathway | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TSa | Leads to Major Diastereomer | 0.0 | Favored |
| TSe | Leads to Minor Diastereomer | 9.1 | Disfavored |
This table illustrates the significant energy barrier difference between the two diastereomeric transition states as determined by DFT calculations for a related azaspiro[4.5]decane synthesis. This large energy difference explains the high diastereoselectivity observed experimentally.
Computational chemistry is a powerful tool in the rational design and optimization of catalysts for synthesizing complex molecules like 7-azaspiro[4.5]decanes. researchgate.net Theoretical methods, particularly DFT, can model the interactions between a catalyst and the reactants (substrate) at the atomic level. This allows for the screening of potential catalysts and the optimization of existing ones without the need for extensive experimental work.
The process often involves building a computational model of the catalytic cycle. Key steps, such as substrate binding to the catalyst, the catalytic transformation (e.g., bond formation or cleavage), and product release, are simulated. By calculating the activation energies for these steps with different catalyst structures, researchers can identify the most efficient catalyst. Descriptors such as adsorption energy, binding energy, and the electronic properties of the catalyst's active site are often correlated with catalytic activity and selectivity. researchgate.netmdpi.com For example, in a metal-catalyzed cyclization to form the azaspirocyclic ring, DFT can be used to calculate the energy of the substrate-catalyst complex and the energy barrier for the ring-closing step.
| Catalyst Candidate | Substrate Adsorption Energy (kcal/mol) | Activation Energy for Cyclization (kcal/mol) | Predicted Efficacy |
|---|---|---|---|
| Catalyst A (e.g., Rh(I) complex) | -15.2 | 20.5 | Moderate |
| Catalyst B (e.g., Au(I) complex) | -18.9 | 16.8 | High |
| Catalyst C (e.g., Pd(0) complex) | -12.5 | 25.1 | Low |
This table provides a hypothetical example of how computational data can be used to compare different catalyst candidates for a key synthetic step. A catalyst with a strong, but not excessively strong, substrate binding (more negative adsorption energy) and a low activation energy for the desired transformation is generally preferred.
Analysis of Non-Covalent Interactions and Molecular Recognition Properties (theoretical)
The biological activity and physical properties of a molecule like 7-azaspiro[4.5]decan-9-ol are governed by its interactions with its environment, be it a biological receptor or solvent molecules. Theoretical methods are instrumental in dissecting and quantifying the non-covalent interactions that dictate these properties.
The 7-azaspiro[4.5]decan-9-ol structure contains both hydrogen bond donors (the hydroxyl group and the secondary amine, which will be protonated in the hydrochloride salt) and hydrogen bond acceptors (the nitrogen and oxygen atoms). The strength and geometry of these hydrogen bonds can be accurately predicted using quantum chemical calculations. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density distribution to characterize and quantify the strength of these bonds. frontiersin.org
The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, such as the lone pairs of oxygen and nitrogen. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, such as the hydrogen atoms of the hydroxyl and amine groups. MEP maps are thus excellent for predicting sites of hydrogen bonding. frontiersin.org
| Hydrogen Bond | Calculated Bond Length (H···A) (Å) | Calculated Bond Angle (D–H···A) (°) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| O–H···O | 1.8 - 2.0 | 160 - 180 | -4.0 to -7.0 |
| N–H⁺···O | 1.7 - 1.9 | 165 - 180 | -10.0 to -15.0 |
| O–H···N | 1.9 - 2.1 | 155 - 175 | -3.0 to -6.0 |
This table presents typical ranges for hydrogen bond geometries and energies for the types of interactions possible for the 7-azaspiro[4.5]decan-9-ol framework, as would be determined by quantum chemical calculations. The protonated amine in the hydrochloride salt forms a particularly strong hydrogen bond.
The decane (B31447) part of the 7-azaspiro[4.5]decan-9-ol framework is composed of saturated hydrocarbon rings, which are nonpolar and capable of engaging in hydrophobic interactions. These interactions are crucial for how the molecule might bind to a biological target or for its solubility in different solvents.
Molecular dynamics (MD) simulations can be used to study these hydrophobic interactions in a model system, such as the molecule in an aqueous solution. A key parameter derived from such simulations is the Solvent Accessible Surface Area (SASA). compchems.commdtraj.org The SASA quantifies the surface area of a molecule that is accessible to solvent molecules. A reduction in the nonpolar SASA upon binding to another molecule or upon aggregation is indicative of a favorable hydrophobic interaction, as it reflects the displacement of ordered water molecules from the nonpolar surface, leading to an increase in entropy. By calculating the SASA of the 7-azaspiro[4.5]decan-9-ol framework in different environments (e.g., free in solution versus bound in a model receptor pocket), the contribution of hydrophobic effects to its binding affinity can be estimated.
| Molecular State | Total SASA (Ų) | Nonpolar (Hydrophobic) SASA (Ų) | Polar (Hydrophilic) SASA (Ų) |
|---|---|---|---|
| Free in Aqueous Solution | 450.0 | 300.0 | 150.0 |
| Bound to Model Receptor | 320.0 | 180.0 | 140.0 |
| Change upon Binding (ΔSASA) | -130.0 | -120.0 | -10.0 |
This table provides a hypothetical example of how SASA calculations can quantify the burial of surface area upon binding. The significant decrease in the nonpolar SASA suggests a strong contribution from hydrophobic interactions to the binding event.
Chemical Reactivity and Derivatization Strategies for 7 Azaspiro 4.5 Decan 9 Ol Hydrochloride
Reactions at the Hydroxyl Group
The secondary hydroxyl group in 7-Azaspiro[4.5]decan-9-ol is a key site for derivatization, allowing for the introduction of a wide array of functional groups through several well-established chemical transformations.
Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Strong bases such as sodium hydride are often employed for the deprotonation step. Given the presence of the amine, selective deprotonation of the hydroxyl group is crucial. google.comorganic-chemistry.org Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, although this is less common for producing unsymmetrical ethers. acs.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Base | Expected Product |
|---|---|---|---|
| Esterification | Acetic Anhydride (B1165640) | Pyridine | 7-Azaspiro[4.5]decan-9-yl acetate (B1210297) |
| Esterification | Benzoyl Chloride | Triethylamine | 7-Azaspiro[4.5]decan-9-yl benzoate |
| Etherification | Methyl Iodide | Sodium Hydride | 9-Methoxy-7-azaspiro[4.5]decane |
| Etherification | Benzyl (B1604629) Bromide | Potassium tert-butoxide | 9-(Benzyloxy)-7-azaspiro[4.5]decane |
This table presents plausible reactions based on general organic chemistry principles.
Oxidation: The secondary alcohol at the C9 position can be oxidized to the corresponding ketone, 7-Azaspiro[4.5]decan-9-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more selective reagents like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane. Care must be taken to avoid over-oxidation or side reactions involving the amine functionality.
Reduction: While the hydroxyl group is already in a reduced state, the corresponding ketone, 7-Azaspiro[4.5]decan-9-one, can be reduced back to the alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These hydride reagents will readily reduce the ketone to the secondary alcohol.
To enhance the reactivity of the hydroxyl group and facilitate its displacement in nucleophilic substitution reactions, it can be converted into a better leaving group. Common strategies include the formation of sulfonate esters, such as tosylates, mesylates, or triflates. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or triflic anhydride) in the presence of a base like pyridine. These activated derivatives are valuable intermediates for introducing other functional groups at the C9 position.
Reactions at the Nitrogen Atom
The secondary amine in the 7-azaspiro[4.5]decane ring is another key site for derivatization. As the starting material is a hydrochloride salt, the amine is protonated. For the following reactions to proceed, the free base form of the amine is typically required, which can be generated by treatment with a suitable base.
Alkylation: The nitrogen atom can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The reaction conditions can be controlled to favor mono-alkylation. Reductive amination is another method for N-alkylation, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Acylation: N-acylation is a common reaction for secondary amines, leading to the formation of amides. researchgate.netnih.govbath.ac.uk This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the resulting acid. This reaction is generally robust and high-yielding.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Catalyst/Base | Expected Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Potassium Carbonate | 7-Methyl-7-azaspiro[4.5]decan-9-ol |
| N-Alkylation | Benzyl Bromide | Sodium Bicarbonate | 7-Benzyl-7-azaspiro[4.5]decan-9-ol |
| N-Acylation | Acetyl Chloride | Triethylamine | 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)ethan-1-one |
| N-Acylation | Benzoyl Chloride | Pyridine | (9-Hydroxy-7-azaspiro[4.5]decan-7-yl)(phenyl)methanone |
This table presents plausible reactions based on general organic chemistry principles.
Amides: As mentioned above, N-acylation leads to the formation of amides. This is a fundamental transformation for modifying the properties of the parent amine.
Ureas: The secondary amine can be converted into a substituted urea. This can be achieved by reacting the amine with an isocyanate. nih.govwikipedia.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also yield ureas. nih.gov More modern methods involve the use of carbamates as precursors to isocyanates in situ. thieme-connect.com
Carbamates: Carbamates can be synthesized by reacting the secondary amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. nih.gov Another approach involves the reaction of the amine with an activated carbonate, such as p-nitrophenyl carbonate. nih.govresearchgate.net Carbamates are often used as protecting groups for amines in multi-step syntheses.
Table 3: Formation of Ureas and Carbamates
| Derivative | Reagent | Base | Expected Product |
|---|---|---|---|
| Urea | Phenyl isocyanate | - | N-Phenyl-9-hydroxy-7-azaspiro[4.5]decane-7-carboxamide |
| Urea | Methyl isocyanate | - | N-Methyl-9-hydroxy-7-azaspiro[4.5]decane-7-carboxamide |
| Carbamate | Ethyl chloroformate | Triethylamine | Ethyl 9-hydroxy-7-azaspiro[4.5]decane-7-carboxylate |
| Carbamate | Benzyl chloroformate | Sodium Carbonate | Benzyl 9-hydroxy-7-azaspiro[4.5]decane-7-carboxylate |
This table presents plausible reactions based on general organic chemistry principles.
Protecting Group Chemistry
The structure of 7-Azaspiro[4.5]decan-9-ol contains two reactive functional groups: a secondary amine within the piperidine (B6355638) ring and a secondary alcohol on the cyclopentane (B165970) ring. For selective chemical transformations at other positions or to prevent unwanted side reactions, the temporary protection of these groups is a critical strategy. organic-chemistry.org The choice of protecting groups is dictated by their stability to the planned reaction conditions and the ease of their selective removal. uchicago.edu
The secondary amine is nucleophilic and basic, making it susceptible to alkylation, acylation, and oxidation. wikipedia.org Common protecting groups for secondary amines include carbamates, which effectively decrease the nucleophilicity of the nitrogen atom. organic-chemistry.org The secondary alcohol can be protected as an ether or an ester. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting each other, are particularly valuable in the multi-step synthesis of complex molecules derived from this scaffold.
Table 1: Protecting Group Strategies for 7-Azaspiro[4.5]decan-9-ol
| Functional Group | Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions |
|---|---|---|---|---|
| Secondary Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaOH), in THF or Dioxane | Strong acid (e.g., TFA, HCl) in DCM |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base (e.g., NaHCO₃), in water/dioxane | Hydrogenolysis (H₂, Pd/C) | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in dioxane/water | Base (e.g., Piperidine) in DMF | |
| Secondary Alcohol | tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole, in DMF | Fluoride source (e.g., TBAF) in THF |
| Benzyl Ether | Bn | Benzyl bromide (BnBr), strong base (e.g., NaH), in THF | Hydrogenolysis (H₂, Pd/C) | |
| Acetyl Ester | Ac | Acetic anhydride or acetyl chloride, base (e.g., Pyridine, TEA) | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl, H₂O) |
Modifications of the Spirocyclic Ring System
Altering the core spirocyclic structure of 7-azaspiro[4.5]decane can lead to novel analogs with different conformational properties and biological activities. Modifications can include changing the size of one or both rings or introducing new chemical functionalities and stereocenters.
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions are powerful tools in organic synthesis for creating carbocyclic and heterocyclic systems that may be difficult to access through other means. rsc.orgrsc.org These rearrangements often proceed through carbocation intermediates or other reactive species, leading to the insertion or excision of atoms from a ring. nih.gov
For the 7-azaspiro[4.5]decan-9-ol scaffold, the piperidine ring could potentially be expanded to an azepane ring, or the cyclopentane ring could be contracted to a cyclobutane (B1203170) or expanded to a cyclohexane (B81311). Methodologies such as the Tiffeneau–Demjanov or Wagner-Meerwein rearrangements are classic examples of such transformations, typically initiated by the formation of a carbocation adjacent to the ring system. rsc.org
Table 2: Potential Ring Modification Methodologies
| Methodology | Target Ring | Required Precursor Modification | Potential Outcome |
|---|---|---|---|
| Tiffeneau–Demjanov Rearrangement | Cyclopentane | Conversion of C9-ol to an adjacent aminomethyl group (e.g., via oxidation, cyanohydrin formation, and reduction). | Ring expansion to a spiro[5.5] undecanone derivative. |
| Wagner-Meerwein Rearrangement | Cyclopentane | Generation of a carbocation at C9 or an adjacent exocyclic carbon. | Ring contraction to a spiro[4.4]nonane derivative with an exocyclic functional group. rsc.org |
| Beckmann Rearrangement | Piperidine or Cyclopentane | Oxidation of C9-ol to ketone, followed by oximation. Or, functionalization at C6 or C8 to a ketone and oximation. | Expansion of the respective ring to a lactam (caprolactam or enantholactam analog). |
| Oxidative Cleavage and Recyclization | Cyclopentane | Oxidation of C9-ol to ketone, Baeyer-Villiger oxidation to a lactone, followed by hydrolysis, functional group manipulation, and intramolecular cyclization. | Contraction to a cyclobutane ring or expansion to a cyclohexane ring, depending on the strategy. |
Introduction of Additional Stereocenters or Functional Groups
The existing structure of 7-azaspiro[4.5]decan-9-ol offers several sites for the introduction of new functional groups or stereocenters, which can significantly influence the molecule's three-dimensional shape and properties. rsc.orgnih.gov The secondary alcohol at the C-9 position is a key handle for such modifications.
Oxidation of the C-9 alcohol to the corresponding ketone, 7-azaspiro[4.5]decan-9-one, creates a prochiral center. This ketone can then serve as a versatile intermediate. Stereoselective reduction using chiral reducing agents (e.g., CBS reagents) can regenerate the alcohol with a specific stereochemistry or its epimer. Alternatively, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone can generate a tertiary alcohol, introducing a new carbon substituent and creating a new stereocenter at C-9.
Further functionalization is possible on the piperidine ring. After N-protection, lithiation at the α-carbons (C-6 or C-8) followed by quenching with an electrophile can introduce substituents. Such strategies have been applied to other spiro-piperidine systems. rsc.org
Chemical Stability and Degradation Pathways of the Hydrochloride Salt
The formulation of amine-containing compounds as hydrochloride salts is a common practice to improve their stability, crystallinity, and aqueous solubility. Understanding the stability of 7-Azaspiro[4.5]decan-9-ol hydrochloride under various conditions is crucial for its handling, storage, and application.
Hydrolytic Stability
Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid. gla.ac.uk In aqueous solution, these salts can undergo hydrolysis, establishing an equilibrium between the protonated amine (ammonium cation) and the free amine. pitt.eduopenstax.org
For this compound, the equilibrium in water can be represented as: C₉H₁₈NO⁺Cl⁻ ⇌ C₉H₁₇NO + H⁺ + Cl⁻
The position of this equilibrium, and thus the stability of the salt, is highly dependent on the pH of the solution. openstax.org In acidic to neutral conditions, the equilibrium lies to the left, favoring the protonated, more water-soluble salt form. As the pH becomes more basic, the excess hydroxide (B78521) ions neutralize the hydronium ions, shifting the equilibrium to the right and leading to the precipitation of the less soluble free amine. The stability of the salt is therefore limited by hydrolysis, particularly in neutral to alkaline aqueous media. pitt.edu
Table 3: pH-Dependent Hydrolytic Stability Profile
| pH Condition | Predominant Species | Expected Stability | Comments |
|---|---|---|---|
| Acidic (pH 1-5) | Protonated Amine (Ammonium Salt) | High | The salt form is stable and favored by the excess H⁺ concentration. |
| Neutral (pH ≈ 7) | Equilibrium between Salt and Free Amine | Moderate | Partial hydrolysis occurs, leading to a slightly acidic solution due to the presence of the weak acid (the ammonium (B1175870) cation). openstax.org |
| Basic (pH > 8) | Free Amine | Low (as the salt) | The salt is deprotonated to the free amine, which may have lower solubility and different reactivity. |
Thermal Decomposition Characteristics
The thermal stability of a pharmaceutical salt is a critical parameter, indicating the temperature at which it begins to decompose. wikipedia.org Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize these properties. nih.govresearchgate.net TGA measures mass loss as a function of temperature, while DSC detects heat flow changes associated with thermal events like melting and decomposition. azom.com
For this compound, thermal decomposition is expected to be a multi-stage process. The initial step would likely be the loss of hydrogen chloride (HCl) gas at elevated temperatures, a common degradation pathway for amine hydrochloride salts. mdpi.comdntb.gov.ua This would generate the free amine, 7-azaspiro[4.5]decan-9-ol.
Following the initial loss of HCl, further heating would lead to the decomposition of the organic spirocyclic structure. The degradation of cyclic amines can involve complex radical mechanisms, leading to ring-opening and fragmentation. researchgate.netuky.edu The decomposition products would depend on the atmosphere (inert or oxidizing) and could include smaller volatile molecules like ammonia, alkenes, and carbon oxides. mdpi.com
Table 4: Predicted Thermal Decomposition Profile
| Decomposition Stage | Temperature Range | Likely Event | Potential Volatile Products | Analytical Technique |
|---|---|---|---|---|
| Stage 1 | Lower Temperature | Loss of Hydrogen Chloride | HCl | TGA, DSC, TGA-MS/FTIR |
| Stage 2 | Higher Temperature | Decomposition of the organic moiety | Ammonia, H₂O, CO, CO₂, various hydrocarbon fragments, nitrogen oxides (in air) | TGA, DSC, Pyrolysis-GC-MS |
Utility of the 7 Azaspiro 4.5 Decan 9 Ol Framework As a Synthetic Intermediate and Building Block
Application in the Construction of Complex Molecular Architectures
The rigid, spirocyclic nature of the 7-azaspiro[4.5]decan-9-ol framework provides a robust anchor for the synthesis of intricate molecular designs. Unlike flat, aromatic systems, this scaffold allows for the precise projection of substituents into three-dimensional space, a desirable characteristic for interacting with complex biological targets.
Use as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are indispensable in modern drug discovery, as the stereochemistry of a molecule is often critical for its biological activity and selectivity. The 7-Azaspiro[4.5]decan-9-ol scaffold contains multiple stereocenters, making its enantiomerically pure forms highly valuable in asymmetric synthesis. acs.org
Once resolved into its separate enantiomers, the compound can be used to introduce steric and electronic bias in subsequent chemical transformations, thereby controlling the stereochemical outcome of the final product. The conformationally well-defined structure of spirocyclic amines makes them highly desirable scaffolds for this purpose, as they can be elaborated along specific vectors. whiterose.ac.uk The development of catalytic asymmetric processes, including organocatalytic and organometallic methods, has provided various strategies to access enantiomerically enriched spirocycles. acs.orgnih.gov These methods often involve creating the key spirocenter in a highly controlled, stereoselective manner. acs.org The resulting chiral spirocyclic amines and alcohols serve as key intermediates for the synthesis of chiral drugs and natural products.
Integration into Polycyclic and Macrocyclic Systems
The 7-azaspiro[4.5]decane core is a structural motif found in a variety of biologically active alkaloids, often as part of a more complex polycyclic architecture. clockss.org Natural products such as FR901483 and TAN1251, for instance, contain the 1-azaspiro[4.5]decane core structure. clockss.org Synthetic strategies targeting these complex molecules often rely on the initial construction of a functionalized spirocycle, which is then elaborated through further cyclizations and functional group manipulations.
Development of Analogues and Derivatives for Chemical Library Synthesis
The 7-Azaspiro[4.5]decan-9-ol hydrochloride scaffold is exceptionally well-suited for the generation of chemical libraries for high-throughput screening. Its two distinct functional groups—the nitrogen at the 7-position and the oxygen at the 9-position—allow for systematic and orthogonal diversification.
Scaffold Exploration and Diversification
Scaffold diversification is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The 7-azaspiro[4.5]decane framework offers multiple points for modification. The secondary amine can be readily functionalized through N-alkylation, N-acylation, N-arylation, sulfonylation, or reductive amination. The hydroxyl group can be converted into ethers, esters, or other functional groups. This dual functionality allows for the creation of a wide array of analogues from a single core structure.
Research on analogous spirodiamine scaffolds demonstrates the principle of differential functionalization, where one nitrogen can be selectively protected while the other is modified, allowing for precise control over the final structure. researchgate.net This approach enables the systematic exploration of the chemical space around the core scaffold.
| Position | Functional Group | Reaction Type | Reagent Class | Resulting Moiety |
|---|---|---|---|---|
| 7 | Secondary Amine (-NH-) | N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine (-NR-) |
| 7 | Secondary Amine (-NH-) | N-Acylation | Acyl Chlorides (RCOCl) | Amide (-N-C(=O)R) |
| 7 | Secondary Amine (-NH-) | Reductive Amination | Aldehydes/Ketones (RCHO/RCOR') | Tertiary Amine (-N-CH₂R) |
| 7 | Secondary Amine (-NH-) | Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide (-N-SO₂R) |
| 9 | Hydroxyl (-OH) | O-Alkylation (Etherification) | Alkyl Halides (R-X) | Ether (-OR) |
| 9 | Hydroxyl (-OH) | Esterification | Acyl Chlorides / Carboxylic Acids | Ester (-OC(=O)R) |
Parallel Synthesis and Combinatorial Approaches
Parallel synthesis is a powerful tool for rapidly generating large libraries of discrete compounds for biological screening. nih.govacs.org The 7-Azaspiro[4.5]decan-9-ol scaffold is an ideal substrate for such approaches due to its orthogonal reactive sites. A "divergence" strategy can be employed where a common spirocyclic precursor is treated with various sets of reagents in parallel to produce a large and diverse library. nih.govacs.org
A reported synthesis of a 162-member library from a related 1-oxa-7-azaspiro[4.5]decane precursor illustrates this potential. nih.govacs.org The strategy involved three stages of diversification:
Separation of diastereomers to create two distinct starting scaffolds.
Elaboration of each scaffold using a set of different chemical reagents.
Diversification of the nitrogen atom using various reaction modes. nih.govacs.org
This approach, which resulted in 24 unique synthetic pathways, highlights how a single functionalized azaspiro[4.5]decane core can be leveraged to quickly generate a multitude of structurally distinct analogues for lead discovery programs. nih.govacs.org
Role as a Model Compound for Understanding Spirocyclic Chemistry
Beyond its direct application in creating complex molecules, the 7-azaspiro[4.5]decane framework serves as an important model for studying the fundamental principles of spirocyclic chemistry. Its rigid structure provides a well-defined system for investigating reaction mechanisms, stereoselectivity, and the impact of three-dimensional structure on chemical and physical properties.
Spirocyclic systems are of great interest because their defined 3D geometry can lead to improved physicochemical properties and metabolic stability compared to more flexible or planar analogues. univ.kiev.ua For example, spirocyclic fragments are sometimes used as "bioisosteres" of common ring systems like piperidine (B6355638) to enhance metabolic stability against oxidative enzymes. univ.kiev.ua The 7-azaspiro[4.5]decane ring system provides a platform to study these effects systematically. By synthesizing and analyzing derivatives, chemists can gain a deeper understanding of how the spirocyclic core influences properties like solubility, lipophilicity, and protein binding affinity. This knowledge is crucial for designing future generations of molecules with improved drug-like properties.
Investigation of Stereoelectronic Effects
Stereoelectronic effects play a crucial role in determining the conformation and reactivity of the 7-azaspiro[4.5]decan-9-ol framework. The interplay of orbital interactions and steric hindrance dictates the preferred spatial arrangement of atoms and substituent groups, which in turn influences the molecule's chemical and biological properties.
In the 7-azaspiro[4.5]decane system, the nitrogen atom's lone pair of electrons can participate in various stereoelectronic interactions. One such interaction is the anomeric effect, which involves the delocalization of the nitrogen lone pair into an adjacent anti-periplanar σ* orbital. This interaction can influence the conformational preference of substituents on the piperidine ring. For instance, in related 1,7-dioxaspiro[5.5]undecane systems, the anomeric and exo-anomeric effects have been shown to be significant in determining the configuration and conformation of the molecules.
The study of related azaspirocyclic systems has shown that the rigid spirocyclic framework can be used to control the three-dimensional orientation of pharmacophoric groups. chemicalbook.com This is a direct consequence of the well-defined stereoelectronic environment within the molecule.
Table 1: Key Stereoelectronic Interactions in the 7-Azaspiro[4.5]decan-9-ol Framework
| Interaction | Description | Potential Impact |
| Anomeric Effect | Delocalization of the nitrogen lone pair into an adjacent anti-periplanar σ* orbital. | Influences substituent conformation on the piperidine ring. |
| Gauche Interactions | Steric repulsion between adjacent non-bonded groups. | Destabilizes certain conformations. |
| Intramolecular Hydrogen Bonding | Interaction between the C-9 hydroxyl group and the nitrogen atom. | Can lock the conformation and influence molecular shape. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Affects the overall conformational energy landscape. |
Studies on Ring Strain and Conformational Restrictions
The 7-azaspiro[4.5]decane framework, consisting of a five-membered pyrrolidine (B122466) ring and a six-membered piperidine ring fused at a single carbon atom, possesses a significant degree of conformational rigidity. This rigidity is a direct result of the spirocyclic nature of the molecule, which restricts the rotational freedom of the two rings relative to each other.
Conformational analysis of the 7-azaspiro[4.5]decan-9-ol molecule reveals that the piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain. The cyclopentane (B165970) ring can adopt several conformations, such as the envelope or twist conformation. The specific conformation adopted will depend on the substitution pattern and the stereochemistry at the spirocenter and the C-9 position.
The presence of the hydroxyl group at the 9-position further restricts the conformational flexibility of the cyclohexane (B81311) ring. Depending on its axial or equatorial orientation, the hydroxyl group will experience different steric interactions with the rest of the molecule. The A-value, which quantifies the preference of a substituent for the equatorial position in a cyclohexane ring, is a useful parameter in this context. lumenlearning.com For a hydroxyl group, the A-value is significant, indicating a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.
The conformational restrictions imposed by the spirocyclic framework are a key feature that makes this scaffold attractive for drug design. By locking in a specific three-dimensional arrangement of functional groups, it is possible to enhance binding affinity and selectivity for a biological target.
Table 2: Factors Contributing to Ring Strain and Conformational Restriction in 7-Azaspiro[4.5]decan-9-ol
| Factor | Description | Consequence |
| Spirocyclic Fusion | Two rings joined at a single carbon atom. | Restricted rotation of the rings relative to each other, leading to a rigid framework. |
| Angle Strain | Deviation of bond angles from ideal values. | Contributes to the overall ring strain, particularly in the cyclopentane ring. |
| Torsional Strain | Eclipsing interactions between adjacent bonds. | The piperidine ring adopts a chair conformation to minimize this strain. |
| Steric Interactions | Repulsive interactions between non-bonded atoms. | The hydroxyl group at C-9 prefers an equatorial position to avoid 1,3-diaxial interactions. |
Potential Applications in Materials Science and Polymer Chemistry (if academically explored beyond life sciences)
While the primary academic exploration of azaspiro compounds has been in the life sciences, particularly in medicinal chemistry, the unique structural features of the 7-azaspiro[4.5]decane framework suggest potential applications in materials science and polymer chemistry. The rigid, three-dimensional structure, coupled with the reactive amine and hydroxyl functionalities, makes 7-azaspiro[4.5]decan-9-ol a potentially valuable monomer or building block for the synthesis of novel polymers and materials.
The incorporation of spirocyclic units into polymer backbones can significantly impact the material's properties. The rigidity of the spiro center can lead to polymers with higher glass transition temperatures (Tg) and improved thermal stability. Furthermore, the three-dimensional nature of the spirocyclic monomer can disrupt polymer chain packing, leading to materials with increased free volume and potentially enhanced gas permeability.
The amine and hydroxyl groups of 7-azaspiro[4.5]decan-9-ol can be utilized for various polymerization reactions. For example, the secondary amine can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The hydroxyl group can be used in the synthesis of polyesters or polyurethanes. The bifunctional nature of the molecule allows for the creation of cross-linked polymers, leading to the formation of robust networks with tailored mechanical properties.
In the realm of materials science, spiro compounds have been investigated for applications in organic electronics. The defined three-dimensional structure of spirocyclic molecules can be advantageous in controlling the morphology of thin films and influencing charge transport properties. While there are no specific academic studies on 7-azaspiro[4.5]decan-9-ol for these applications, the general principles suggest that its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or other electronic devices.
The development of novel monomers is crucial for advancing polymer chemistry, and spirocyclic compounds represent an under-explored class of building blocks. The synthesis of polymers from monomers like 7-azaspiro[4.5]decan-9-ol could lead to materials with unique combinations of properties, such as high thermal stability, good mechanical strength, and specific optical or electronic characteristics. Further academic exploration in this area is warranted to fully realize the potential of this class of compounds in materials science.
Future Research Directions and Unexplored Avenues for 7 Azaspiro 4.5 Decan 9 Ol Hydrochloride
Development of Next-Generation Stereoselective Synthetic Methods
The synthesis of spiro compounds presents a significant challenge for organic chemists due to the difficulty in constructing the quaternary spiro-carbon center and controlling the resulting stereochemistry. mdpi.com Future research on 7-Azaspiro[4.5]decan-9-ol hydrochloride should prioritize the development of novel, highly efficient, and stereoselective synthetic routes. Current strategies for spirocycle synthesis often involve methods like cycloaddition, rearrangement, and ring-closing reactions. mdpi.comrsc.org
Advancing beyond existing methods, next-generation approaches could focus on:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) to induce high levels of enantioselectivity and diastereoselectivity in the key spirocycle-forming step. This would allow for precise control over the stereochemistry at both the spiro-atom and the C-9 alcohol center, which is crucial for modulating biological activity. rsc.org
Strain-Release Driven Methodologies: Harnessing the ring strain of precursor molecules, such as azabicyclo[1.1.0]butanes, can drive the formation of spiro-azetidines and could be adapted for the synthesis of larger ring systems like the piperidine (B6355638) core of 7-Azaspiro[4.5]decan-9-ol. nih.gov
Dearomatization Strategies: Coupling heteroaromatic carboxylic acids with imines via intermediate N-acyliminium ions has proven effective for accessing azaspirocycles with high diastereoselectivity. nih.gov Exploring this metal-free approach could provide a direct and atom-economical route to the target compound.
A comparative table of potential advanced synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High stereocontrol, access to specific enantiomers. rsc.org | Design of novel chiral ligands and organocatalysts. |
| Strain-Release Spirocyclization | Rapid construction of complex spiro-azetidines from simple precursors. nih.gov | Adaptation for piperidine ring formation and control of substituents. |
| N-Acyliminium Ion Cyclization | Metal-free conditions, high diastereoselectivity, atom economy. nih.gov | Broadening substrate scope and application to the 7-azaspiro[4.5]decane core. |
Exploration of New Chemical Reactivity Profiles
The chemical reactivity of this compound is dictated by its key functional groups: a secondary amine within the piperidine ring and a secondary alcohol on the cyclopentane (B165970) ring. While standard reactions such as N-alkylation, N-acylation, and oxidation of the alcohol are predictable, future research should delve into more novel reactivity patterns.
Unexplored avenues include:
Ring System Modifications: Investigating ring expansion, contraction, or cleavage reactions under photochemical or metal-mediated conditions could lead to novel molecular scaffolds. acs.org Recent studies on cyclic aliphatic amines have shown that oxidative C-N and C-C bond cleavage can be achieved, providing access to linear aldehydes or carboxylic acids. acs.org
Domino and Cascade Reactions: Designing multi-component domino reactions, which form several bonds in a single operation, could provide rapid access to highly functionalized derivatives. mdpi.com Such strategies are efficient and align with the principles of green chemistry. mdpi.com
Directed Functionalization: Utilizing the existing hydroxyl or amine groups to direct C-H activation at other positions on the bicyclic framework would enable late-stage functionalization, a powerful tool for rapidly generating analogs for structure-activity relationship (SAR) studies.
Advanced Spectroscopic Characterization in Complex Environments
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential for routine characterization. unimi.ited.ac.uk However, to fully understand the behavior of this compound, especially in biologically relevant contexts, more advanced methods are required.
Future research should employ:
Multi-dimensional and Multi-nuclear NMR: A comprehensive structural and conformational analysis in solution can be performed using 1H, 13C, and 15N NMR spectroscopy. nih.gov Techniques like NOESY can establish the relative configuration and preferred conformations, while HMBC can confirm connectivity. ed.ac.ukrsc.org
Spectroscopy in Complex Media: Studying the molecule's behavior in environments that mimic biological systems, such as in the presence of lipid bilayers or target proteins, is crucial. Techniques like Saturation Transfer Difference (STD) NMR can identify binding epitopes and affinities.
Chiroptical Spectroscopy: Methods like circular dichroism (CD) will be essential for confirming the absolute stereochemistry of enantiomerically pure samples produced by new stereoselective synthetic methods.
The following table summarizes key spectroscopic techniques and their future applications.
| Technique | Application | Research Goal |
| 15N NMR | Probing the electronic environment of the nitrogen atom. nih.gov | Understanding changes in hybridization and basicity upon substitution or binding. |
| Saturation Transfer Difference (STD) NMR | Characterizing interactions with biomacromolecules. | Identifying binding modes and affinities to potential biological targets. |
| Solid-State NMR (ssNMR) | Analyzing the structure and dynamics in a solid or membrane-bound state. | Elucidating conformations in environments that are not accessible by solution NMR. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and the potential for rapid library synthesis. nih.gov The integration of flow chemistry and automated platforms represents a significant future direction for the synthesis of this compound and its derivatives.
Key research objectives in this area include:
Development of a Continuous Flow Synthesis: Converting the optimal synthetic route into a fully continuous process. This would involve using packed-bed reactors with immobilized reagents or catalysts to streamline the reaction and purification steps.
Automated Library Generation: Combining flow chemistry with automated liquid handling and purification systems (like mass-triggered HPLC) can enable the high-throughput synthesis of a diverse library of analogs. nih.gov This approach is invaluable for medicinal chemistry programs, allowing for the rapid exploration of the chemical space around the core scaffold. nih.gov
Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR) into the flow setup to allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity.
Computational Approaches for Predictive Chemical Behavior and Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. researchgate.net For this compound, computational methods can offer profound insights.
Future computational studies should focus on:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model the molecule's geometry, electronic structure, and spectral properties. researchgate.net DFT can also be used to investigate reaction mechanisms, calculate activation energies for potential synthetic routes, and predict the stereochemical outcomes of reactions. researchgate.net
Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the conformational landscape of the molecule in different environments (e.g., in water, in a lipid bilayer). This can help understand its dynamic behavior and interactions with its surroundings.
Predictive Modeling (QSPR/QSAR): Developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By building models based on a library of synthesized analogs, it becomes possible to predict key properties like solubility, lipophilicity, and biological activity for new, virtual compounds, thus prioritizing synthetic efforts. nih.govusn.no
The table below outlines potential computational approaches and their expected outcomes.
| Computational Method | Objective | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict spectroscopic data. researchgate.netmdpi.com | Identification of lowest-energy reaction pathways and stereochemical preferences. |
| Molecular Dynamics (MD) | Simulate conformational flexibility and intermolecular interactions. | Understanding of how the molecule adapts its shape and interacts with solvents or binding partners. |
| QSAR/QSPR | Correlate molecular structure with activity and physicochemical properties. nih.gov | A predictive model to guide the design of new analogs with improved drug-like properties. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Azaspiro[4.5]decan-9-ol hydrochloride, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via condensation reactions. For example, analogous compounds (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazolyl derivatives) are synthesized using reagents like 2-oxa-spiro[3.4]octane-1,3-dione and aromatic amines under controlled conditions (60–80°C, inert atmosphere). Post-synthesis, purity is validated via melting point analysis, elemental composition (CHNS/O), and spectroscopic techniques (FTIR for functional groups, UV-Vis for π-π* transitions). Structural confirmation requires - and -NMR to resolve spirocyclic geometry and proton environments .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially in confined spaces .
- Spill Management : Collect spills using vacuum systems or non-reactive absorbents; avoid water to prevent environmental release .
- Storage : Seal containers in dry, ventilated areas away from ignition sources. Monitor for deliquescence or hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing spirocyclic compounds like this compound?
- Methodological Answer : Contradictions in NMR/IR spectra often arise from tautomerism, solvate formation, or stereochemical ambiguities. To address this:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., ring-chair transitions) by analyzing spectral changes at 25–60°C .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks to validate proposed structures .
- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-simulated vibrational modes to confirm functional group assignments .
Q. What experimental design strategies optimize the synthesis of spirocyclic derivatives for pharmacological screening?
- Methodological Answer :
- Factorial Design : Use 2 factorial experiments to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal reaction conditions .
- High-Throughput Screening (HTS) : Employ automated platforms to synthesize analogs with modified substituents (e.g., fluorophenyl or benzothiazolyl groups) and assess bioactivity .
- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via HPLC to select candidates with robust shelf lives .
Q. How can researchers mitigate systematic errors in quantifying this compound in complex matrices?
- Methodological Answer :
- Calibration Curves : Prepare using matrix-matched standards to correct for ionization suppression in LC-MS .
- Internal Standards : Use isotopically labeled analogs (e.g., - or -versions) to normalize recovery rates .
- Blind Replicates : Introduce randomized sample replicates to detect and correct for operator bias or instrument drift .
Theoretical and Mechanistic Questions
Q. What theoretical frameworks guide the study of spirocyclic compounds’ reactivity and applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions by analyzing HOMO/LUMO energies .
- Retrosynthetic Analysis : Deconstruct the spirocyclic core into simpler building blocks (e.g., cyclohexanone and pyrrolidine precursors) to plan synthetic routes .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to correlate structural motifs (e.g., spiro-N position) with biological target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
